Cas no 1821720-54-0 (rac-(1R,2R)-N1,N2,N2-trimethyl-1,2,3,4-tetrahydronaphthalene-1,2-diamine)

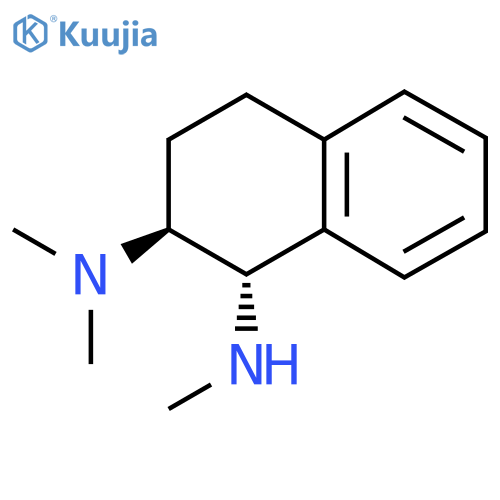

1821720-54-0 structure

商品名:rac-(1R,2R)-N1,N2,N2-trimethyl-1,2,3,4-tetrahydronaphthalene-1,2-diamine

CAS番号:1821720-54-0

MF:C13H20N2

メガワット:204.311303138733

MDL:MFCD34165477

CID:5638714

PubChem ID:93973313

rac-(1R,2R)-N1,N2,N2-trimethyl-1,2,3,4-tetrahydronaphthalene-1,2-diamine 化学的及び物理的性質

名前と識別子

-

- 1821720-54-0

- rac-(1R,2R)-N1,N2,N2-trimethyl-1,2,3,4-tetrahydronaphthalene-1,2-diamine

- EN300-27752671

-

- MDL: MFCD34165477

- インチ: 1S/C13H20N2/c1-14-13-11-7-5-4-6-10(11)8-9-12(13)15(2)3/h4-7,12-14H,8-9H2,1-3H3/t12-,13-/m0/s1

- InChIKey: NCVDDQVPYWIZMA-STQMWFEESA-N

- ほほえんだ: N(C)(C)[C@H]1CCC2C=CC=CC=2[C@@H]1NC

計算された属性

- せいみつぶんしりょう: 204.162648646g/mol

- どういたいしつりょう: 204.162648646g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 203

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 15.3Ų

rac-(1R,2R)-N1,N2,N2-trimethyl-1,2,3,4-tetrahydronaphthalene-1,2-diamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27752671-10.0g |

rac-(1R,2R)-N1,N2,N2-trimethyl-1,2,3,4-tetrahydronaphthalene-1,2-diamine |

1821720-54-0 | 95.0% | 10.0g |

$3500.0 | 2025-03-19 | |

| Enamine | EN300-27752671-1.0g |

rac-(1R,2R)-N1,N2,N2-trimethyl-1,2,3,4-tetrahydronaphthalene-1,2-diamine |

1821720-54-0 | 95.0% | 1.0g |

$813.0 | 2025-03-19 | |

| Enamine | EN300-27752671-1g |

rac-(1R,2R)-N1,N2,N2-trimethyl-1,2,3,4-tetrahydronaphthalene-1,2-diamine |

1821720-54-0 | 1g |

$813.0 | 2023-09-09 | ||

| Enamine | EN300-27752671-5g |

rac-(1R,2R)-N1,N2,N2-trimethyl-1,2,3,4-tetrahydronaphthalene-1,2-diamine |

1821720-54-0 | 5g |

$2360.0 | 2023-09-09 | ||

| Enamine | EN300-27752671-2.5g |

rac-(1R,2R)-N1,N2,N2-trimethyl-1,2,3,4-tetrahydronaphthalene-1,2-diamine |

1821720-54-0 | 95.0% | 2.5g |

$1594.0 | 2025-03-19 | |

| Enamine | EN300-27752671-0.05g |

rac-(1R,2R)-N1,N2,N2-trimethyl-1,2,3,4-tetrahydronaphthalene-1,2-diamine |

1821720-54-0 | 95.0% | 0.05g |

$683.0 | 2025-03-19 | |

| Enamine | EN300-27752671-0.1g |

rac-(1R,2R)-N1,N2,N2-trimethyl-1,2,3,4-tetrahydronaphthalene-1,2-diamine |

1821720-54-0 | 95.0% | 0.1g |

$715.0 | 2025-03-19 | |

| Enamine | EN300-27752671-0.25g |

rac-(1R,2R)-N1,N2,N2-trimethyl-1,2,3,4-tetrahydronaphthalene-1,2-diamine |

1821720-54-0 | 95.0% | 0.25g |

$748.0 | 2025-03-19 | |

| Enamine | EN300-27752671-5.0g |

rac-(1R,2R)-N1,N2,N2-trimethyl-1,2,3,4-tetrahydronaphthalene-1,2-diamine |

1821720-54-0 | 95.0% | 5.0g |

$2360.0 | 2025-03-19 | |

| Enamine | EN300-27752671-0.5g |

rac-(1R,2R)-N1,N2,N2-trimethyl-1,2,3,4-tetrahydronaphthalene-1,2-diamine |

1821720-54-0 | 95.0% | 0.5g |

$781.0 | 2025-03-19 |

rac-(1R,2R)-N1,N2,N2-trimethyl-1,2,3,4-tetrahydronaphthalene-1,2-diamine 関連文献

-

Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326

-

Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

-

5. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

1821720-54-0 (rac-(1R,2R)-N1,N2,N2-trimethyl-1,2,3,4-tetrahydronaphthalene-1,2-diamine) 関連製品

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量